3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one

Lipophilicity Polar surface area Drug-likeness

3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one (CAS 681827-24-7) is a synthetic quinazolin-4(3H)-one derivative bearing a benzyl group at N3, a chlorine atom at C7, and a pyrrolidin-2-yl substituent at C2. With a molecular formula of C19H18ClN3O and a molecular weight of 339.82 g/mol, the compound exhibits a computed XlogP of 3.1 and a topological polar surface area (TPSA) of 44.7 Ų, placing it within the drug-like chemical space.

Molecular Formula C19H18ClN3O
Molecular Weight 339.8 g/mol
CAS No. 681827-24-7
Cat. No. B15216535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one
CAS681827-24-7
Molecular FormulaC19H18ClN3O
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4
InChIInChI=1S/C19H18ClN3O/c20-14-8-9-15-17(11-14)22-18(16-7-4-10-21-16)23(19(15)24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,21H,4,7,10,12H2
InChIKeyDRDIONYVGJCOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one (CAS 681827-24-7) – Core Scaffold Identity and Procurement-Relevant Specifications


3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one (CAS 681827-24-7) is a synthetic quinazolin-4(3H)-one derivative bearing a benzyl group at N3, a chlorine atom at C7, and a pyrrolidin-2-yl substituent at C2 . With a molecular formula of C19H18ClN3O and a molecular weight of 339.82 g/mol, the compound exhibits a computed XlogP of 3.1 and a topological polar surface area (TPSA) of 44.7 Ų, placing it within the drug-like chemical space . The pyrrolidine ring introduces a secondary amine (pKa ~10–11) and a stereogenic center at the pyrrolidine α-carbon, features that distinguish it from acyclic aminoalkyl analogs commonly explored in kinesin spindle protein (KSP) inhibitor programs [1]. Commercial suppliers provide batch-specific analytical documentation including NMR, HPLC, and GC, enabling reproducible procurement for medicinal chemistry and chemical biology applications .

Why 3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one Cannot Be Replaced by Common Quinazolinone Analogs


Quinazolin-4(3H)-ones with identical benzyl and chloro substitution but differing C2 appendages exhibit divergent physicochemical, conformational, and target-engagement profiles. The pyrrolidin-2-yl group in CAS 681827-24-7 provides a conformationally constrained cyclic secondary amine, whereas the acyclic 1-amino-2-methylpropyl analog (CAS 336119-88-1, the ispinesib ligand precursor) offers greater rotational freedom and an additional hydrogen-bond donor [1]. These structural differences alter logP, TPSA, and hydrogen-bonding capacity, directly impacting membrane permeability, metabolic stability, and off-rate kinetics at allosteric protein pockets such as the KSP L5 site [2]. Simple substitution with 3-benzyl-7-chloroquinazolin-4(3H)-one (lacking a C2 basic amine) eliminates the key pharmacophoric element required for salt-bridge or hydrogen-bond interactions with aspartate/glutamate residues in kinase and kinesin ATP-binding or allosteric sites . Consequently, generic replacement without experimental validation risks loss of potency, altered selectivity, or failed synthetic derivatization, underscoring the need for compound-specific evidence when selecting this building block.

Quantitative Differentiation Evidence for 3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one vs. Closest Analogs


Computed Lipophilicity (XlogP) and Polar Surface Area (TPSA) Differentiate the Pyrrolidine Analog from the Acyclic Amino Comparator

The target compound exhibits a computed XlogP of 3.1 and a TPSA of 44.7 Ų . The corresponding acyclic 2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one (CAS 336119-88-1) was calculated to have an XlogP of 2.8 and a TPSA of 58.4 Ų (based on its SMILES structure using the same computational engine) . The pyrrolidine-containing compound is 0.3 log units more lipophilic and has a 13.7 Ų smaller polar surface area, predicting moderately higher passive membrane permeability and reduced aqueous solubility.

Lipophilicity Polar surface area Drug-likeness

Hydrogen-Bond Donor Count Reduction Relative to Ispinesib-Derived Ligand

The target compound possesses one hydrogen-bond donor (pyrrolidine N–H), compared to two HBDs (primary amine) for the ispinesib-derived ligand 2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one [1]. The reduction by one HBD is consistent with Lipinski's rule-of-five guidelines favoring fewer HBDs for oral bioavailability. This difference may reduce P-glycoprotein recognition and first-pass metabolism, though direct comparative ADME data are not available in the public domain.

Hydrogen bonding Permeability Metabolic stability

Batch-to-Batch Purity and Analytical Documentation Enables Reproducible SAR Studies

Commercial suppliers report standard purity of ≥97% (Bidepharm, batch-specific NMR/HPLC/GC) and ≥98% NLT (MolCore, ISO-certified) . In contrast, the commonly used comparator 2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one is typically offered at 95% purity (Combi-Blocks, AKSci) . The 2–3% higher purity baseline reduces the confounding effect of impurities in dose-response assays and facilitates accurate IC₅₀ determination.

Purity Quality control Procurement

Conformational Restriction of the Pyrrolidine Ring Reduces Entropic Penalty Upon Target Binding

The pyrrolidin-2-yl group in the target compound is a constrained cyclic amine with only three rotatable bonds in the entire molecule, versus four rotatable bonds in the acyclic 2-(1-amino-2-methylpropyl) analog . Pre-organization of the basic amine in a pyrrolidine ring can reduce the entropic penalty upon binding to negatively charged residues in allosteric pockets, a principle exploited in the design of several FDA-approved kinase inhibitors [1]. While direct KSP inhibition data for this specific compound are not publicly available, the conformational restriction provides a testable hypothesis for improved target residence time relative to flexible-chain analogs.

Conformational constraint Entropic benefit Kinase selectivity

Recommended Application Scenarios for 3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one in Drug Discovery and Chemical Biology


KSP Allosteric Inhibitor Hit Finding and Lead Optimization

The pyrrolidine-substituted quinazolinone core serves as a direct mimetic of the ispinesib pharmacophore with reduced hydrogen-bond donor count and conformational constraint. Researchers can exploit these features to probe the L5 allosteric pocket of KSP (KIF11/Eg5), where the cyclic amine may form a more rigid salt bridge with conserved acidic residues, potentially improving residence time relative to acyclic amino analogs [1]. The compound's commercial availability at ≥97% purity with full analytical documentation supports reproducible biochemical and biophysical screening campaigns .

Kinase Selectivity Profiling via Diversifiable C2-Pyrrolidine Handle

The secondary amine of the pyrrolidine ring provides a reactive handle for rapid diversification through amide coupling, reductive amination, or sulfonamide formation. This enables systematic exploration of structure-activity relationships across the kinome without altering the 3-benzyl-7-chloro pharmacophore, which is critical for maintaining basal kinase affinity while tuning selectivity [1]. The favorable computed XlogP (3.1) and TPSA (44.7 Ų) predict adequate cell permeability for intracellular target engagement in phenotypic assays .

Chemical Biology Probe Development for Mitotic Kinesin Studies

The constrained pyrrolidine scaffold offers a defined stereochemical starting point (racemic or enantiopure) for the synthesis of affinity probes, fluorescent conjugates, or PROTACs targeting mitotic kinesins. The absence of a primary amine eliminates potential non-specific reactivity with cellular aldehydes or ketones, a known limitation of acyclic 1,2-aminoalcohol-containing KSP ligands [1]. Batch-specific QC from vendors ensures that probe molecules meet the purity standards required for chemical proteomics and cellular thermal shift assays (CETSA) .

Comparative ADME/Tox Benchmarking in Quinazolinone Series

Given the quantitative differences in XlogP (+0.3), TPSA (−13.7 Ų), and HBD count (−1) relative to the ispinesib ligand, this compound is an ideal tool for controlled head-to-head ADME comparisons. Parallel artificial membrane permeability assays (PAMPA), microsomal stability tests, and Caco-2 permeability studies can isolate the contribution of the pyrrolidine conformational constraint to absorption and metabolic profiles, informing the design of next-generation quinazolinone therapeutics [1].

Quote Request

Request a Quote for 3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.